molecular formula C9H10N2O2 B15070805 Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate

Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate

Cat. No.: B15070805
M. Wt: 178.19 g/mol
InChI Key: RSHKPPJSAMXZPL-UHFFFAOYSA-N
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Description

Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is a bicyclic heterocyclic compound featuring fused pyrrole rings with partial saturation (1,6-dihydro structure). The ethyl ester group at position 2 enhances its solubility in organic solvents and modulates electronic properties. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, leveraging its nitrogen-rich core for hydrogen bonding and aromatic interactions.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)7-5-6-3-4-10-8(6)11-7/h3-5,10-11H,2H2,1H3

InChI Key

RSHKPPJSAMXZPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate typically involves the reduction of methyl pyrrolo carbazole carboxylate. This process can be achieved through various methods, including the use of reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction conditions often involve the use of organic solvents like tetrahydrofuran or dichloromethane, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylates, while reduction can produce fully hydrogenated pyrrole derivatives .

Scientific Research Applications

Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is a heterocyclic compound notable for its fused pyrrole structure and an ethyl ester group at the 2-position of the pyrrole ring, which contributes to its chemical properties and potential biological activities. The molecular formula for this compound is C9H10N2O2 .

Potential Applications

Research indicates that this compound possesses significant biological activities, particularly as an antioxidant and antimicrobial agent. Its unique structure allows for interactions with various molecular targets, potentially modulating enzyme activity and receptor functions. The compound's ability to engage in non-covalent interactions such as π-π stacking and hydrogen bonding enhances its biological relevance.

Biological Systems

Studies on the interactions of this compound with molecular targets have revealed that its unique structure allows it to modulate the activity of various proteins and nucleic acids. The compound's interactions are characterized by π-π stacking and hydrogen bonding, which can influence biological pathways and enzyme functions. These interactions are crucial for understanding the compound's therapeutic potential and mechanisms of action in biological systems.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure TypeUnique Features
Pyrrolo[2,3-a]carbazoleHeterocyclic fused ringKnown for significant biological activity
Pyrrolo[3,2-c]carbazoleHeterocyclic fused ringExhibits unique photophysical properties
PyrrolopyrazineContains pyrrole and pyrazine ringsUsed in various pharmaceutical applications

Mechanism of Action

The mechanism of action of ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight
Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate (Target) Dihydropyrrolo[2,3-b]pyrrole Ethyl ester (C2), partial saturation (1,6-H2) Not Provided Not Provided
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) Thieno[2,3-b]pyridine Bromobenzofuran, amino, ethyl ester C21H14BrN3O3S 484.32 g/mol
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) Pyrrole 3-Aminophenyl, cyano, methyl, phenyl, ethyl ester C26H22N4O4 454.48 g/mol
  • Core Structure Differences: The target compound’s dihydropyrrolo[2,3-b]pyrrole core offers reduced aromaticity compared to fully conjugated systems like thieno[2,3-b]pyridine (6d) . This partial saturation may enhance flexibility and alter π-π stacking interactions. Thieno[2,3-b]pyridine (6d) incorporates sulfur, which increases electron-withdrawing effects compared to nitrogen-rich pyrrolo systems .
  • The cyano group in 7c enhances electrophilicity, whereas the target’s ethyl ester prioritizes hydrolytic stability .

Physicochemical Properties

Table 2: Spectral and Analytical Data
Compound IR Data (cm⁻¹) NMR (¹³C, ppm) Elemental Analysis (C/H/N)
Target Not Provided Not Provided Not Provided
6d (from 1) CO: 1666; NH2: 3320, 3151 Not Provided Not Provided
7c (from 2) Not Provided 124.02 (s), 128.07 (s), 128.81 (d), 131.56 (s) Calcd: C69.59%, H6.12%, N15.46%
  • NMR/Elemental Analysis : Compound 7c’s carbon shifts (e.g., 128.07 ppm for aromatic carbons) and elemental data (C69.59%, N15.46%) highlight its high nitrogen content and aromaticity compared to the target’s partially saturated system .

Biological Activity

Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate (CAS No. 2122472-32-4) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies and reviews.

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 2122472-32-4
  • Synonyms : this compound

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anticancer, and antioxidant properties. Below are detailed findings from relevant studies.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance:

  • A study demonstrated that various pyrrole derivatives showed significant activity against Candida albicans, with some compounds exhibiting an MIC (Minimum Inhibitory Concentration) approximately 25% of that of clotrimazole .
  • This compound was evaluated for its potential against drug-resistant strains of bacteria and fungi, showcasing promising results in inhibiting growth .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular mechanisms involved in cancer progression .
  • Specific case studies highlighted that modifications in the pyrrole structure could enhance its efficacy against specific cancer types by improving cell permeability and target specificity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key findings include:

  • Substituents on the pyrrole ring significantly affect the compound's potency. Electron-withdrawing groups tend to enhance antibacterial activity while bulky substituents may improve anticancer properties .

Study on Antitubercular Activity

A recent study focused on the design and synthesis of pyrrole derivatives aimed at targeting Mycobacterium tuberculosis. This compound was included in the evaluation:

  • The compound exhibited activity against drug-resistant strains with an MIC value lower than many existing treatments. This highlights its potential as a candidate for further development in tuberculosis therapy .

Summary of Findings

Activity Type Findings
AntimicrobialSignificant activity against Candida albicans; effective against drug-resistant strains
AnticancerCytotoxic effects observed in various cancer cell lines; structure modifications enhance efficacy
AntitubercularPotent activity against M. tuberculosis; lower MIC values compared to existing drugs

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